Cas no 1421482-43-0 (N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide)

N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound featuring a pyrazole core linked to a carbamoylphenoxybutynyl moiety. Its structure combines a phenyl-substituted pyrazole with an alkyne spacer and a terminal amide group, offering potential for selective binding interactions. The compound’s rigid alkyne linker enhances conformational stability, while the carboxamide and carbamoyl groups provide hydrogen-bonding sites, making it suitable for applications in medicinal chemistry or as a biochemical probe. Its modular design allows for further derivatization, facilitating structure-activity studies. This compound may be of interest in drug discovery for targeting specific protein interactions due to its balanced hydrophobicity and polar functionality.
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide structure
1421482-43-0 structure
商品名:N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
CAS番号:1421482-43-0
MF:C22H20N4O3
メガワット:388.419204711914
CID:5812250
PubChem ID:71803223

N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-methyl-5-phenylpyrazole-3-carboxamide
    • N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
    • AKOS024554945
    • VU0547911-1
    • F6412-6599
    • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
    • 1421482-43-0
    • インチ: 1S/C22H20N4O3/c1-26-19(15-18(25-26)16-9-3-2-4-10-16)22(28)24-13-7-8-14-29-20-12-6-5-11-17(20)21(23)27/h2-6,9-12,15H,13-14H2,1H3,(H2,23,27)(H,24,28)
    • InChIKey: DXUCCURNCIMRRA-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C2=CC=CC=C2)C=C(C(NCC#CCOC2=CC=CC=C2C(=O)N)=O)N1C

計算された属性

  • せいみつぶんしりょう: 388.15354051g/mol
  • どういたいしつりょう: 388.15354051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 635
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 99.2Ų

N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6412-6599-20μmol
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6412-6599-10μmol
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6412-6599-4mg
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
4mg
$66.0 2023-09-09
Life Chemicals
F6412-6599-3mg
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
3mg
$63.0 2023-09-09
Life Chemicals
F6412-6599-15mg
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
15mg
$89.0 2023-09-09
Life Chemicals
F6412-6599-30mg
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
30mg
$119.0 2023-09-09
Life Chemicals
F6412-6599-5μmol
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6412-6599-50mg
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
50mg
$160.0 2023-09-09
Life Chemicals
F6412-6599-1mg
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
1mg
$54.0 2023-09-09
Life Chemicals
F6412-6599-25mg
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
1421482-43-0
25mg
$109.0 2023-09-09

N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide 関連文献

N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamideに関する追加情報

Introduction to N-[4-(2-Carbamoylphenoxy)But-2-Yn-1-Yl]-1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide (CAS No. 1421482-43-0)

N-[4-(2-Carbamoylphenoxy)But-2-Yn-1-Yl]-1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide, identified by the CAS registry number 1421482-43-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and materials science. Recent studies have highlighted its role in inhibiting specific enzymes and its potential as a lead compound for developing novel therapeutic agents.

The molecular structure of this compound is characterized by a pyrazole ring, a butynyl group, and a phenyl substituent, which collectively contribute to its distinct chemical properties. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and ability to form hydrogen bonds, making it a valuable component in drug design. The butynyl group introduces rigidity and electronic effects that can influence the compound's interactions with biological targets. Furthermore, the phenyl substituent enhances the molecule's hydrophobicity and planarity, which are critical for optimizing pharmacokinetic properties.

Recent research has focused on the synthesis and characterization of N-[4-(2-Carbamoylphenoxy)But-2-Yn-1-Yl]-1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide, exploring its potential as an inhibitor of protein kinases. These enzymes play pivotal roles in cellular signaling pathways and are often implicated in diseases such as cancer and inflammation. The compound's ability to bind to kinase active sites with high affinity has been demonstrated through computational modeling and in vitro assays. This suggests that it could serve as a lead compound for developing targeted therapies with improved efficacy and reduced off-target effects.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its rigid structure and conjugated system make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Researchers have investigated its electronic properties using density functional theory (DFT) calculations, revealing favorable charge transport characteristics that could be exploited in advanced materials.

The synthesis of N-[4-(2-Carbamoylphenoxy)But-2-Yn-1-Yl]-1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps include the formation of the pyrazole ring through cyclization reactions, followed by functionalization with the butynyl group and phenyl substituent. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product with high purity.

From an environmental standpoint, the compound's biodegradability and toxicity have been assessed to ensure its safe handling and disposal. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a primary pathway for its breakdown. However, further research is needed to fully understand its environmental impact and develop strategies for minimizing ecological risks.

In conclusion, N-[4-(2-Carbamoylphenoxy)But

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